3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde
Overview
Description
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde is an organic compound characterized by a pyrazole ring substituted with a tert-butyl group, a methyl group, a nitro group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.
Formylation: The formylation of the pyrazole ring can be carried out using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is used.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, such as the formation of imines or hydrazones with primary amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, Fe/HCl, SnCl₂
Substitution: Primary amines, hydrazines, Grignard reagents
Major Products
Oxidation: 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reduction: 3-(tert-Butyl)-1-methyl-4-amino-1H-pyrazole-5-carbaldehyde
Substitution: Corresponding imines or hydrazones
Scientific Research Applications
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be employed in the design of probes for studying biological processes at the molecular level.
Catalysis: The compound may act as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3-(tert-Butyl)-1-methyl-4-amino-1H-pyrazole-5-carbaldehyde
- 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole
Uniqueness
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups on the pyrazole ring, which allows for diverse chemical reactivity and potential applications. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability compared to its analogs.
Properties
IUPAC Name |
5-tert-butyl-2-methyl-4-nitropyrazole-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)8-7(12(14)15)6(5-13)11(4)10-8/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNHTVSDVAZTAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162889 | |
Record name | 3-(1,1-Dimethylethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817172-31-9 | |
Record name | 3-(1,1-Dimethylethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817172-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethylethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 817172-31-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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